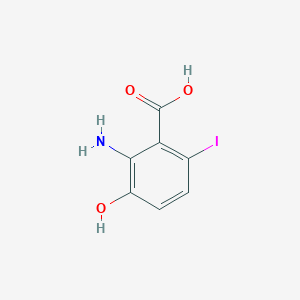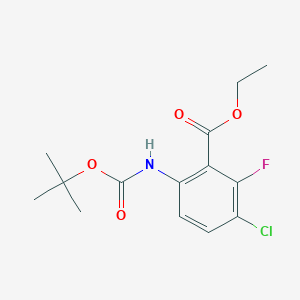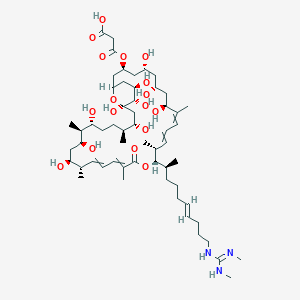
(2S,3R)-3-Methoxy-2-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Methoxy-2-(trifluoromethyl)piperidine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxy-2-(trifluoromethyl)piperidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For example, the enantioselective synthesis of similar compounds has been reported using Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed for the synthesis of various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-Methoxy-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methoxy or trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and various oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Applications De Recherche Scientifique
(2S,3R)-3-Methoxy-2-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2S,3R)-3-Methoxy-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Alkyl/alkenylglutamates
- (2S,3R)-3-Hydroxypipecolic acid
Uniqueness
(2S,3R)-3-Methoxy-2-(trifluoromethyl)piperidine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C7H12F3NO |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
(2S,3R)-3-methoxy-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
VDBSYSCUKFWDPH-RITPCOANSA-N |
SMILES isomérique |
CO[C@@H]1CCCN[C@@H]1C(F)(F)F |
SMILES canonique |
COC1CCCNC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)



![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)


